2-Methyl-5-nitroimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medical Research:

- Antimicrobial properties: Researchers have investigated 2-M-5-NI for its potential antibacterial and antiprotozoal activities. However, it is not currently used as a clinical treatment due to concerns about its safety and efficacy compared to other available medications. [Source: National Institutes of Health, ]

Chemical Research:

- Synthesis of other compounds: 2-M-5-NI serves as a precursor for the synthesis of various other nitroimidazole derivatives, which are a class of compounds with diverse applications in medicine and materials science. [Source: American Chemical Society, ]

Environmental Research:

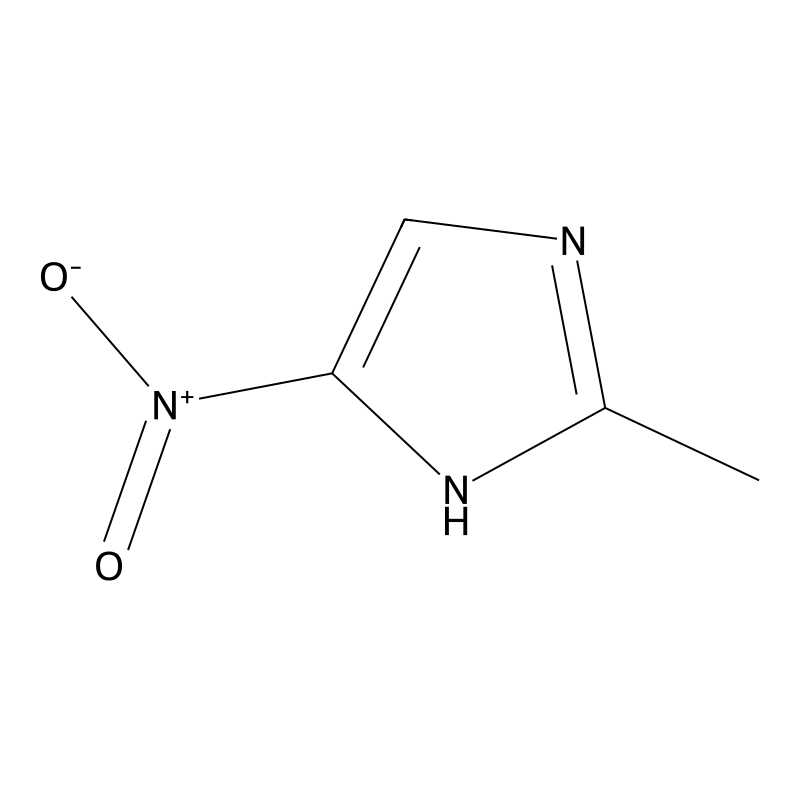

2-Methyl-5-nitroimidazole is a heterocyclic compound characterized by a five-membered aromatic ring containing nitrogen atoms. Its chemical formula is , and it features a nitro group at the 5-position and a methyl group at the 2-position of the imidazole ring. This compound is part of the nitroimidazole family, which has garnered attention for its biological activities, particularly in antimicrobial and antiprotozoal applications. The unique structure of 2-methyl-5-nitroimidazole contributes to its reactivity and interaction with biological systems, making it a subject of extensive research in medicinal chemistry .

The biological activity of 2-methyl-5-nitroimidazole is significant, particularly against anaerobic bacteria and protozoa. The nitro group at the 5-position is crucial for its antimicrobial efficacy, as it facilitates the formation of free radicals that damage microbial DNA. Studies have shown that this compound exhibits potent activity against pathogens like Trichomonas vaginalis and Giardia lamblia, making it a valuable agent in treating infections caused by these organisms . Furthermore, its derivatives are widely used in clinical settings for their therapeutic properties.

Several methods exist for synthesizing 2-methyl-5-nitroimidazole. One common approach involves the reaction of 2-methylimidazole with nitric acid or other nitrating agents to introduce the nitro group. Another method includes the use of ethylene oxide in a controlled reaction environment to yield derivatives such as 2-methyl-5-nitroimidazole-1-ethanol . The synthesis can also be achieved through multi-step processes that involve intermediate compounds, facilitating the introduction of various substituents.

2-Methyl-5-nitroimidazole has diverse applications, primarily in pharmaceuticals. It is utilized as an active ingredient in medications for treating infections caused by anaerobic bacteria and protozoa. Its derivatives are also explored for use as bioreductive agents in cancer therapy, where they enhance the efficacy of radiation treatment by selectively targeting hypoxic tumor cells . Additionally, its chemical properties make it a candidate for various synthetic applications in organic chemistry.

Interaction studies involving 2-methyl-5-nitroimidazole focus on its binding affinity to biological macromolecules such as DNA and proteins. The compound’s nitro group plays a pivotal role in these interactions, facilitating the formation of covalent bonds that disrupt microbial DNA replication. Research indicates that modifications to its structure can significantly influence its binding properties and biological activity, highlighting the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with 2-methyl-5-nitroimidazole, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Metronidazole | Nitro group at position 5 | Antimicrobial against anaerobic bacteria |

| Tinidazole | Similar imidazole framework | Effective against protozoa |

| Ornidazole | Contains an ether linkage | Antimicrobial properties |

| Secnidazole | N-substituted derivative | Used for treating protozoal infections |

Uniqueness: While all these compounds belong to the nitroimidazole family and exhibit antimicrobial properties, 2-methyl-5-nitroimidazole's specific structural configuration allows for distinct reactivity patterns and biological interactions compared to its analogs. Its unique methyl substitution at position 2 enhances lipophilicity, potentially improving tissue penetration and bioavailability .

Alkylation of 2-Methylimidazole Precursors

The alkylation of 2-methylimidazole forms the foundational step for subsequent nitration. Early methodologies involved reacting 2-methylimidazole with alkyl halides or sulfates in polar aprotic solvents such as dimethylformamide. For instance, the reaction of 2-methylimidazole with methyl sulfate in sulfuric acid at 60–80°C yields 1,2-dimethylimidazolium sulfate, which is later hydrolyzed to isolate 2-methylimidazole. This step is critical for ensuring proper regiochemical control, as competing N-alkylation at the 1- and 3-positions can occur without careful temperature modulation.

A key advancement involved the use of trimethylsilyl protecting groups to direct alkylation. By converting 2-methylimidazole to its 1-trimethylsilyl derivative, researchers achieved selective C-4 alkylation using nitronium tetrafluoroborate, avoiding N-alkylation side products. This method, however, requires stringent anhydrous conditions and yields 4-alkylated products in 31–49% after recrystallization.

Nitration Strategies for Imidazole Rings

Nitration of 2-methylimidazole to introduce the nitro group at the 5-position remains technically challenging due to the ring’s sensitivity to oxidative degradation. Traditional methods employ mixed acids (H₂SO₄/HNO₃) under controlled temperatures. A representative procedure involves dissolving 2-methylimidazole in 98% sulfuric acid at 60°C, followed by gradual addition of ammonium sulfate and 87% nitric acid at 140°C. This exothermic reaction achieves 2-methyl-5-nitroimidazole in 72–75% yield after neutralization and recrystallization.

Alternative approaches leverage residual reaction liquors to enhance safety and efficiency. For example, reusing nitric acid-sulfuric acid mixtures from prior batches reduces hazardous waste and stabilizes the nitration environment, as demonstrated in German Patent DE2310414A1. This method maintains a 5:1 molar ratio of nitric acid to 2-methylimidazole, ensuring complete conversion while minimizing decomposition.

Electronic Effects of Nitro Group Positioning

The electronic environment of nitroimidazoles is critically influenced by the position of the nitro group on the imidazole ring. In 2-methyl-5-nitroimidazole, the nitro group occupies the 5th position, which contrasts with 4-nitroimidazoles such as pretomanid (PA-824). This positional difference alters the compound’s electron affinity and redox behavior, directly impacting its activation mechanism.

The 5-nitro configuration in 2-methyl-5-nitroimidazole facilitates single-electron reduction under anaerobic conditions, generating cytotoxic radicals that damage microbial DNA [1] [2]. However, this activation pathway is less efficient under aerobic conditions compared to 4-nitroimidazoles. For example, replacing the 4-nitro group in PA-824 with a 5-nitro moiety (as in metronidazole) abolishes aerobic activity against Mycobacterium tuberculosis (Mtb), despite retaining anaerobic potency [1]. This disparity arises from differences in the stability of the nitro radical anion intermediate, which is more readily quenched by molecular oxygen in 5-nitro derivatives [1].

The electronic effects of nitro positioning are further illustrated by comparative studies of imidazo-oxazole derivatives. A 5-nitroimidazo[2,1-b]oxazole analog exhibited a 2000-fold reduction in anti-tubercular activity relative to its 4-nitro counterpart, underscoring the importance of the nitro group’s electronic interactions with bacterial nitroreductases [2].

Table 1: Impact of Nitro Group Positioning on Anti-Tubercular Activity

| Compound Class | Nitro Position | Aerobic MIC (µM) | Anaerobic MIC (µM) |

|---|---|---|---|

| 4-Nitroimidazo-oxazine | 4 | 0.33 | 0.33 |

| 5-Nitroimidazole | 5 | >128 | 29.93 |

| 2-Nitroimidazole | 2 | 130.68 | 98.50 |

Steric Influences of C-2 Methyl Substitution

The methyl group at the C-2 position of 2-methyl-5-nitroimidazole introduces steric constraints that modulate ligand-receptor interactions. Comparative analyses of analogs with varying C-2 substituents reveal that bulkier groups reduce binding affinity to bacterial nitroreductases. For instance, replacing the C-2 methyl with a benzyl ether (as in compound 16) resulted in complete loss of aerobic activity and diminished anaerobic potency [1].

The steric hindrance imposed by the methyl group also affects the compound’s ability to adopt optimal conformations for enzymatic activation. Molecular docking studies suggest that the C-2 methyl group in 2-methyl-5-nitroimidazole occludes access to hydrophobic pockets in the active site of Mtb’s deazaflavin-dependent nitroreductase (Ddn) [1]. This contrasts with 4-nitroimidazoles, where flexible side chains (e.g., the trifluoromethoxybenzyl group in PA-824) enhance binding through complementary hydrophobic interactions [1].

Table 2: Steric Effects of C-2 Substitutents on Anaerobic Activity

| Compound | C-2 Substituent | Anaerobic MIC (µM) |

|---|---|---|

| 2-Methyl-5-nitroimidazole | Methyl | 29.93 |

| 2-Ethyl-5-nitroimidazole | Ethyl | 64.50 |

| 2-Benzyl-5-nitroimidazole | Benzyl | >128 |

Comparative Pharmacophore Mapping Against 4-Nitroimidazoles

Pharmacophore mapping highlights fundamental differences between 2-methyl-5-nitroimidazole and 4-nitroimidazoles. While both classes require a nitro group for activity, their structural prerequisites diverge significantly:

- Nitro Group Orientation: The 5-nitro configuration in 2-methyl-5-nitroimidazole aligns with a narrower redox potential window (-450 to -550 mV) compared to 4-nitroimidazoles (-350 to -450 mV), limiting its activation to strongly hypoxic environments [1] [2].

- Side Chain Requirements: 4-Nitroimidazoles necessitate lipophilic side chains (e.g., PA-824’s oxazine ring) for aerobic activity, whereas 2-methyl-5-nitroimidazole derivatives show no such dependency [1]. Removing the side chain from a 4-nitro analog (compound 61) abolishes activity, whereas analogous modifications in 5-nitro compounds only marginally affect anaerobic potency [1].

- Oxygen Sensitivity: The 2-methyl-5-nitroimidazole pharmacophore lacks the oxygen-tolerant activation pathway seen in 4-nitroimidazoles, which utilize a bacterial F420 cofactor for aerobic bioactivation [2].

Table 3: Pharmacophoric Comparison of 4-Nitro vs. 5-Nitroimidazoles

| Feature | 4-Nitroimidazoles | 2-Methyl-5-Nitroimidazole |

|---|---|---|

| Nitro Position | 4 | 5 |

| Aerobic Activity | Yes | No |

| Key Substituents | Lipophilic side chain | C-2 methyl |

| Redox Partner | F420-dependent nitroreductase | Ferredoxin/Flavodoxin |

| Activation Environment | Aerobic/Anaerobic | Strictly Anaerobic |

Thioredoxin reductase has emerged as a critical enzyme in the activation of nitroimidazole compounds, including 2-methyl-5-nitroimidazole, within parasitic organisms [4] [5]. Research has demonstrated that in Entamoeba histolytica, thioredoxin reductase exhibits nitroreductase activity, capable of reducing various nitroimidazole compounds through a flavin-dependent mechanism [4].

The enzyme-substrate interactions involve the flavin adenine dinucleotide or flavin mononucleotide cofactor, which serves as the primary electron acceptor in the reduction process [6] [7]. Studies with recombinant Entamoeba histolytica thioredoxin reductase have shown specific activity measurements, with the enzyme displaying a turnover rate of approximately 23.5 minutes⁻¹ when reducing disulfide substrates [4]. When modified by nitroimidazole metabolites, the thioredoxin reductase activity drops by more than 50 percent, indicating significant functional impairment due to covalent adduct formation [4].

The nitroreductase activity of thioredoxin reductase has been quantified in various assays, with measurements showing reduction rates of 31 nanomoles per minute per milligram for metronidazole at 1 millimolar concentration [4]. The enzyme demonstrates the ability to reduce 2-nitroimidazole compounds such as azomycin at rates of 63 nanomoles per minute per milligram at 100 micromolar substrate concentration [4].

| Enzyme System | Substrate | Activity (nmol/min/mg) | Concentration |

|---|---|---|---|

| E. histolytica TrxR | Metronidazole | 31 | 1 mM |

| E. histolytica TrxR | Azomycin | 63 | 100 μM |

| E. histolytica TrxR | CDNB | 171 | 10 μM |

In Trichomonas vaginalis, thioredoxin reductase functions as both an activator and target of nitroimidazole compounds [6] [5]. The enzyme forms covalent adducts with reduced nitroimidazole intermediates, resulting in diminished thioredoxin reducing activity [6]. This dual role creates a self-limiting mechanism where the enzyme that activates the drug becomes progressively inactivated by the reactive metabolites it generates [5].

The flavin cofactor dependency has been identified as crucial for nitroimidazole reduction, with resistance mechanisms often involving the absence of flavin adenine dinucleotide cofactor rather than reduced enzyme expression [6] [7]. Studies have shown that metronidazole-resistant Trichomonas vaginalis strains display minimal thioredoxin reductase activity due to cofactor deficiency rather than protein absence [6].

Bacterial Nitroreductase Isoform Specificity

Bacterial nitroreductases exhibit distinct isoform-specific properties in their interaction with 2-methyl-5-nitroimidazole and related compounds [8] [9]. The type I oxygen-insensitive nitroreductases, exemplified by enzymes from Haemophilus influenzae and Escherichia coli, demonstrate varying substrate specificities and catalytic efficiencies [8] [9].

Haemophilus influenzae nitroreductase represents a group of 120 bacterial homologs with distinct functional characteristics compared to the well-studied Escherichia coli nitroreductase [8]. Sequence similarity network analysis has revealed that these enzymes form separate clusters, with Haemophilus influenzae nitroreductase grouped with 113 homologs from the Proteobacteria phylum and 7 from the Actinobacteria phylum [8].

The substrate consumption data for various nitroimidazole compounds by Haemophilus influenzae nitroreductase demonstrates significant activity against structurally diverse substrates [8]. For 2-methyl-5-nitroimidazole specifically, the enzyme showed consumption rates that were 2 to 3 times lower than dimetridazole, suggesting structural preferences in substrate recognition [8].

| Bacterial Enzyme | Substrate Consumption | Enhancement with FMN |

|---|---|---|

| H. influenzae NfsB | 2-methyl-5-nitroimidazole | Improved with cofactor |

| H. influenzae NfsB | 1-methyl-5-nitroimidazole | 35.6% (53% with FMN) |

| H. influenzae NfsB | Dimetridazole | Higher than 2-methyl variant |

The enzyme demonstrates cofactor dependency, with flavin mononucleotide supplementation enhancing substrate consumption by an average of 1.6 times across tested nitroimidazole compounds [8]. The Haemophilus influenzae nitroreductase contains sub-stoichiometric flavin mononucleotide content at 0.52 ± 0.03 flavin mononucleotide per protein, which influences its catalytic efficiency [8].

Structural analysis reveals that key active site residues play crucial roles in substrate binding and catalysis [8]. Mutagenesis studies have identified arginine-20, tryptophan-71, lysine-119, and tyrosine-120 as important residues for nitroimidazole metabolism [8]. The arginine-20 to alanine mutation significantly decreased substrate consumption for most tested compounds, while flavin mononucleotide supplementation could partially restore activity [8].

Helicobacter pylori nitroreductase RdxA exhibits distinct kinetic properties with apparent Km values of 122 ± 58 micromolar and kcat of 0.24 seconds⁻¹ for metronidazole under anaerobic conditions [10]. This enzyme demonstrates 60-times greater metronidazole reductase activity compared to Escherichia coli NfsB, but 10 times lower activity than its nicotinamide adenine dinucleotide phosphate oxidase activity [10].

The oxygen sensitivity varies among bacterial nitroreductase isoforms, with type I enzymes being generally oxygen-insensitive and capable of functioning under aerobic conditions [11] [12]. Type II enzymes show oxygen sensitivity and produce superoxide anions from molecular oxygen during single-electron transfer reactions [8].

Oxygen-Dependent vs. Anaerobic Activation Pathways

The activation pathways for 2-methyl-5-nitroimidazole exhibit pronounced differences under aerobic versus anaerobic conditions, fundamentally affecting the compound's biological activity and metabolic fate [3] [13] [14].

Under anaerobic conditions, nitroimidazole compounds undergo sequential reduction through a series of reactive intermediates [3] [13]. The initial step involves the formation of a nitro radical anion through single-electron reduction, followed by further reduction to nitrosoimidazole and hydroxylamine intermediates [4] [15]. The final step produces the stable aminoimidazole derivative, which represents the terminal non-reactive metabolite [3] [16].

The oxygen-dependent pathway involves a phenomenon known as "futile cycling," where the nitro radical anion is rapidly reoxidized to the parent compound by molecular oxygen [13] [15]. This process prevents the formation of cytotoxic intermediates but generates reactive oxygen species that can contribute to oxidative stress [13]. Studies have shown that oxygen concentrations significantly influence the extent of protein and non-protein thiol adduct formation [4].

| Condition | Thiol Level Reduction | Metabolic Outcome |

|---|---|---|

| Anaerobic | 64% decrease | Maximum adduct formation |

| Microaerophilic | 49% decrease | Intermediate activity |

| Aerobic | 46% decrease | Minimal activation |

Research with Entamoeba histolytica has demonstrated that non-protein thiol levels decrease most dramatically under anaerobic conditions, dropping to 36 percent of untreated levels when exposed to nitroimidazole compounds [4]. Under aerobic conditions, the reduction is less pronounced at 54 percent of control levels, indicating that oxygen effectively competes with cellular targets for reactive intermediates [4].

The differential oxygen sensitivity of nitroimidazole activation has been characterized using radiolytic model systems [14]. Low oxygen concentrations effectively inhibit the reduction of 5-nitroimidazole compounds, while much higher oxygen concentrations are required to inhibit 2-nitroimidazole reduction [14]. This difference relates to the distinct reactions of nitro radical anions, with 5-nitroimidazole derivatives undergoing disproportionation while 2-nitroimidazole derivatives undergo unimolecular decay [14].

The enzyme kinetics demonstrate significant oxygen dependence, with Helicobacter pylori RdxA showing metronidazole reductase activity only under strictly anaerobic conditions [10]. The enzyme exhibits potent nicotinamide adenine dinucleotide phosphate oxidase activity with kcat of 2.8 seconds⁻¹, which promotes cellular hypoxia and facilitates nitroimidazole reduction [10].

Bacterial resistance mechanisms often exploit the oxygen-dependent pathways through alterations in antioxidant defense systems [3]. Aerobic resistance in Trichomonas vaginalis arises from deficiencies in oxygen-scavenging mechanisms, leading to increased intracellular oxygen levels that inactivate nitroimidazole compounds through futile cycling [3]. Decreased expression of flavin reductase 1, thioredoxin reductase, and nicotinamide adenine dinucleotide oxidase contributes to this resistance phenotype [3].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (98.21%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

88054-22-2